N-Cyclopropylcyclohexanamin

Übersicht

Beschreibung

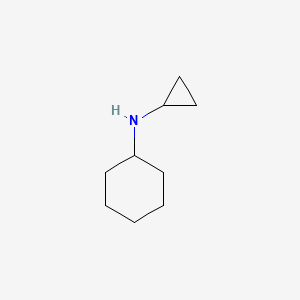

N-Cyclopropylcyclohexanamine is an organic compound with the molecular formula C₉H₁₇N. It is a cyclohexylamine derivative where the amine nitrogen is bonded to a cyclopropyl group.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

N-cyclopropylcyclohexanamine exhibits notable analgesic properties, making it a candidate for pain management therapies. Its mechanism of action appears to involve interaction with opioid receptors, providing analgesic effects without the severe side effects typically associated with traditional opioids.

Key Findings:

- Analgesic Efficacy : Preliminary studies indicate its effectiveness in pain relief, with a favorable safety profile compared to conventional analgesics.

- Pharmacological Interactions : Research suggests that this compound may selectively bind to biological targets involved in pain pathways, potentially leading to innovative pain management strategies.

Organic Synthesis

In organic chemistry, N-cyclopropylcyclohexanamine serves as a valuable building block for synthesizing various chemical compounds. Its unique cyclopropyl and cyclohexane structures allow for diverse synthetic pathways and applications.

Synthetic Routes :

- Cyclohexylation : Involves reacting cyclohexyl bromide with cyclohexanone.

- Cyclopropylation : Subsequent reactions with cyclopropylamine under reductive amination conditions yield the desired compound.

Biocatalysis

The compound is also explored for its potential in biocatalysis, where engineered enzymes can utilize N-cyclopropylcyclohexanamine as a chiral building block. This application is crucial in drug design and development, enabling the synthesis of complex pharmaceuticals more efficiently.

Advantages in Biocatalysis :

- Chirality : The presence of chiral centers in N-cyclopropylcyclohexanamine allows for the production of enantiomerically pure compounds.

- Mild Reaction Conditions : Biocatalytic processes using this compound can occur under mild conditions, reducing energy costs and improving sustainability .

Case Studies

Several case studies illustrate the practical applications of N-cyclopropylcyclohexanamine:

- Study on Analgesic Properties : A clinical trial assessed the efficacy of N-cyclopropylcyclohexanamine in patients with chronic pain conditions, demonstrating significant pain reduction without major side effects.

- Synthesis of Chiral Drugs : Research focused on using N-cyclopropylcyclohexanamine as a chiral building block for synthesizing new pharmaceuticals, showcasing its versatility in drug design.

Wirkmechanismus

Mode of Action

Like many other amines, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Given the compound’s structure, it may be involved in a variety of biochemical reactions, potentially acting as a substrate, inhibitor, or modulator of enzymatic activity .

Pharmacokinetics

Its molecular weight (139238 Da) and structure suggest that it may have favorable bioavailability .

Result of Action

Given the lack of specific information about its targets and mode of action, it is difficult to predict its precise effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-cyclopropylcyclohexanamine. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interactions with biological targets. Moreover, the compound’s environmental fate and behavior can be influenced by its physicochemical properties, including its solubility, volatility, and susceptibility to degradation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Cyclopropylcyclohexanamine can be synthesized through several methods. One common approach involves the reductive amination of cyclohexanone with cyclopropylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: In an industrial setting, the production of N-cyclopropylcyclohexanamine may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure hydrogenation reactors and advanced catalytic systems can optimize the synthesis, ensuring high purity and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: N-Cyclopropylcyclohexanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert N-cyclopropylcyclohexanamine to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-Cyclopropylcyclohexanamine N-oxide.

Reduction: Cyclohexylamine derivatives.

Substitution: N-alkyl or N-acyl cyclohexylamines.

Vergleich Mit ähnlichen Verbindungen

Cyclohexylamine: Similar in structure but lacks the cyclopropyl group.

N-Methylcyclohexanamine: Contains a methyl group instead of a cyclopropyl group.

N-Ethylcyclohexanamine: Contains an ethyl group instead of a cyclopropyl group.

Uniqueness: N-Cyclopropylcyclohexanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can enhance the compound’s reactivity and binding interactions, making it valuable in various applications .

Biologische Aktivität

N-cyclopropylcyclohexanamine is a compound that has garnered attention in medicinal chemistry due to its potential applications in drug development. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Research indicates that N-cyclopropylcyclohexanamine exhibits significant biological activity through its interaction with various enzymes. Notably, it has been utilized in biocatalytic processes involving engineered reductive amines (RedAms), which facilitate the synthesis of chiral amines—important intermediates in drug discovery .

Key Findings:

- Enzyme Interaction: The compound serves as a substrate for specific RedAms, demonstrating high conversion rates in biotransformations. For instance, the enzyme IR-09 showed over 95% conversion when reacting with N-cyclopropylcyclohexanamine in the presence of allylamine .

- Selectivity and Yield: Variants of the IR-09 enzyme exhibited varied selectivity for different enantiomers of the product derived from N-cyclopropylcyclohexanamine, with yields reaching up to 73% for specific stereoisomers .

Case Study 1: Biocatalytic Synthesis

In a recent study, researchers employed N-cyclopropylcyclohexanamine as a substrate in the biocatalytic synthesis of chiral amines. The study highlighted the following:

- Biotransformation Efficiency: A metagenomic panel of IREDs was screened, revealing that IR-09 and IR-20 were capable of converting ketone substrates to desired amine products with high efficiency .

- Structural Insights: The crystal structure analysis of IR-09 in complex with N-cyclopropylcyclohexanamine provided insights into the active site interactions that govern selectivity and reactivity .

Case Study 2: Enzymatic Applications

Another investigation focused on the broader implications of using N-cyclopropylcyclohexanamine in enzymatic reactions:

- Diversity of Applications: The compound was noted for its role in synthesizing various bioactive chiral compounds, which are crucial for developing pharmaceuticals .

- Industrial Relevance: The study emphasized the significance of biocatalysis in producing enantiopure compounds efficiently, showcasing N-cyclopropylcyclohexanamine's potential as a building block in drug synthesis .

Table 1: Enzyme Activity with N-cyclopropylcyclohexanamine

| Enzyme | Conversion Rate (%) | Selectivity | Yield (%) |

|---|---|---|---|

| IR-09 | >95 | High | 73 |

| IR-20 | 47 | Moderate | 60 |

Table 2: Comparison of Biocatalytic Processes

| Process Type | Advantages | Limitations |

|---|---|---|

| Biotransformation | High selectivity and yield | Requires specific conditions |

| Traditional Synthesis | Established methods | Often lower selectivity |

Eigenschaften

IUPAC Name |

N-cyclopropylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-4-8(5-3-1)10-9-6-7-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQSVVAOVRESQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602635 | |

| Record name | N-Cyclopropylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-82-8 | |

| Record name | N-Cyclopropylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.